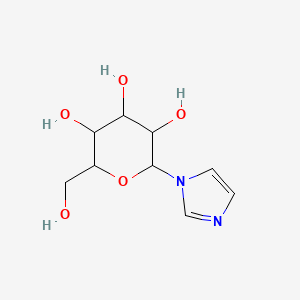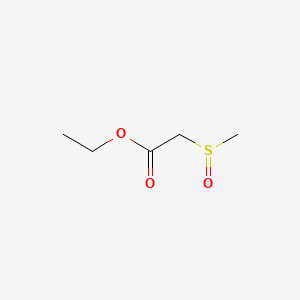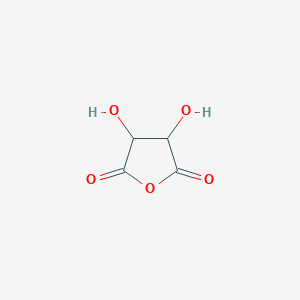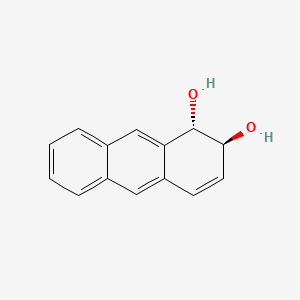
1,2-Anthracenediol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Anthracenediol, 1,2-dihydro-, trans- is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of anthraquinone using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under mild conditions and yields the desired diol in good purity .
Industrial Production Methods
Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- often involves catalytic hydrogenation of anthraquinone. This process is carried out in the presence of a metal catalyst such as palladium or platinum under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or chromatography to obtain high-purity 1,2-Anthracenediol, 1,2-dihydro-, trans- .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction of the compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of anthracene derivatives.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, anthracene derivatives, and various substituted anthracene compounds. These products have diverse applications in organic synthesis and material science .
Applications De Recherche Scientifique
1,2-Anthracenediol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various anthracene derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes and reactive oxygen species, modulating various biochemical pathways. These interactions are crucial for its potential therapeutic effects and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Anthracenediol, 1,2-dihydro-, cis-: This isomer differs in the spatial arrangement of the hydroxyl groups, leading to different chemical properties and reactivity.
Anthraquinone: A precursor to 1,2-Anthracenediol, 1,2-dihydro-, trans-, it is widely used in the synthesis of various anthracene derivatives.
1,4-Anthracenediol: Another diol derivative of anthracene, differing in the position of the hydroxyl groups.
Uniqueness
1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific trans configuration, which imparts distinct chemical properties and reactivity compared to its cis isomer and other anthracene derivatives. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
4841-37-6 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Clé InChI |
UJETWGFPSGKAAS-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
SMILES canonique |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



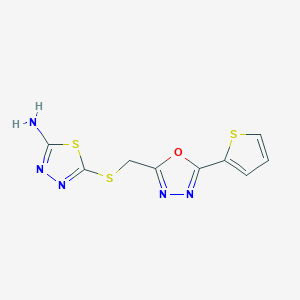
![1-[(2-Fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione](/img/structure/B14155430.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14155438.png)
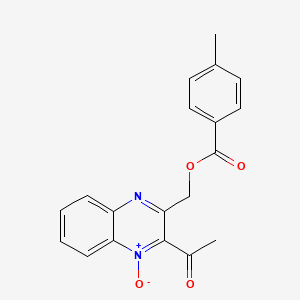
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)
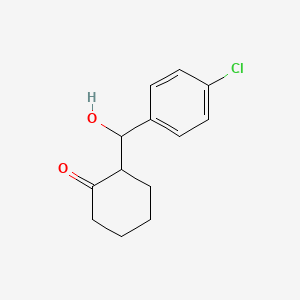


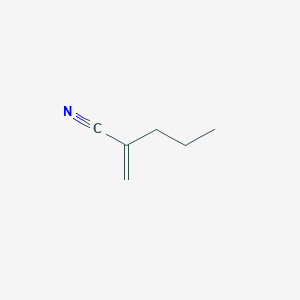
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
